Diisopropylamino-acetic acid hydrochloride

Description

Chemical Identity and Structural Characterization

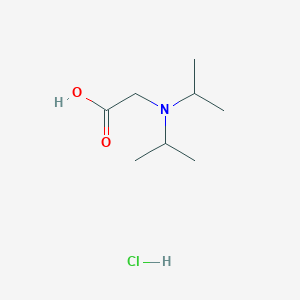

Diisopropylamino-acetic acid hydrochloride possesses the molecular formula C8H18ClNO2 and exhibits a molecular weight of 195.69 grams per mole. The compound is systematically named as 2-[bis(propan-2-yl)amino]acetic acid hydrochloride and carries the Chemical Abstracts Service registry number 6436-80-2. This designation distinguishes it from its free acid counterpart, which bears the separate registry number 44976-83-2.

The structural architecture of this compound centers around a glycine backbone where the amino nitrogen atom is substituted with two isopropyl groups, forming a tertiary amine functionality. The hydrochloride salt formation occurs through protonation of the tertiary amine nitrogen, creating a positively charged ammonium center that associates with the chloride anion. This ionic interaction significantly influences the compound's physical properties and solubility characteristics.

The spectroscopic characteristics of this compound provide valuable insights into its molecular structure and conformational behavior. Nuclear magnetic resonance spectroscopy reveals distinct signals corresponding to the isopropyl methyl groups and the central glycine methylene unit. The presence of the hydrochloride salt significantly affects the chemical shifts observed in proton nuclear magnetic resonance spectra, particularly for protons in proximity to the protonated nitrogen center.

Crystallographic investigations of related amino acid hydrochloride salts have demonstrated that these compounds typically adopt specific packing arrangements in the solid state, influenced by hydrogen bonding interactions between the protonated amine group and the chloride anion. These intermolecular interactions contribute to the overall stability and physical properties of the crystalline material.

The compound demonstrates characteristic infrared spectroscopic features, including absorption bands associated with the carboxylic acid carbonyl stretch, N-H stretching vibrations from the protonated amine, and C-H stretching modes from the isopropyl substituents. The formation of the hydrochloride salt introduces additional spectroscopic complexity due to the ionic nature of the N-H···Cl interactions.

Historical Context and Research Significance

The development and study of this compound emerged from the broader investigation of N-substituted amino acids and their derivatives. Historical research into amino acid modifications began with efforts to create compounds with enhanced stability and specific reactivity profiles for biochemical applications. The synthesis of N-alkylated amino acids gained prominence as researchers recognized their potential in protein chemistry and peptide synthesis.

The parent compound, diisopropylamine, was first characterized as a secondary amine with significant synthetic utility in organic chemistry. Its conversion to various derivatives, including the acetic acid substituted form, represented a natural progression in the development of specialized reagents for biochemical research. The formation of hydrochloride salts of amino acid derivatives became standard practice to improve compound stability, solubility, and handling characteristics.

Research significance of this compound has been established through its applications in nucleic acid chemistry, where it serves as a crucial component in deoxyribonucleic acid oligonucleotide synthesis protocols. The compound facilitates the coupling step during solid-phase synthesis of oligonucleotides, demonstrating its importance in modern molecular biology techniques. This application has made it an indispensable reagent in genetic research and biotechnology applications.

The compound has also found utility in protein modification studies, where its unique structural characteristics allow for selective interactions with specific amino acid residues. Research has demonstrated its effectiveness in modifying protein structures, particularly in studies examining enzyme kinetics and protein-protein interactions. These applications have contributed to advances in proteomics and structural biology research.

Industrial applications of this compound have emerged from its use as a building block in pharmaceutical synthesis and specialty chemical manufacturing. The compound serves as an intermediate in the production of more complex molecules, leveraging its reactivity and structural features to create target compounds with desired biological activities.

Contemporary research has expanded the scope of this compound applications to include its use in advanced synthetic methodologies. Studies have explored its role in novel polymerization reactions and as a component in the synthesis of functionalized materials. These investigations have revealed new aspects of its chemical reactivity and potential for creating innovative materials with specialized properties.

Key Research Gaps and Objectives

Despite the established utility of this compound in various applications, several significant research gaps remain that warrant further investigation. The comprehensive understanding of its reaction mechanisms in complex biochemical environments requires more detailed study, particularly regarding its interactions with biological macromolecules and cellular components.

One primary research objective involves elucidating the detailed mechanistic pathways by which this compound facilitates oligonucleotide coupling reactions. While its effectiveness in this application is well-documented, the precise molecular interactions and intermediate species formed during these reactions remain incompletely characterized. Advanced spectroscopic and computational studies could provide valuable insights into these processes.

The optimization of reaction conditions for various applications of this compound represents another critical research area. Current protocols often rely on empirically determined conditions that may not represent optimal efficiency or selectivity. Systematic investigation of reaction parameters, including temperature, solvent systems, and concentration effects, could lead to improved synthetic protocols and enhanced product yields.

Environmental fate and transformation pathways of this compound constitute an important research gap that requires attention. Understanding how this compound behaves in various environmental matrices, including its degradation products and persistence, is essential for responsible use and disposal practices. This knowledge would contribute to the development of more sustainable synthetic approaches and waste management strategies.

The exploration of new applications for this compound in emerging fields such as nanotechnology and materials science presents significant opportunities for research advancement. Investigating its potential as a surface modifier, catalyst support, or component in functional materials could reveal novel utilities that extend beyond traditional biochemical applications.

| Research Gap | Potential Impact | Investigative Approach |

|---|---|---|

| Mechanistic understanding in oligonucleotide synthesis | Improved synthetic efficiency | Advanced spectroscopic analysis |

| Reaction condition optimization | Enhanced product yields | Systematic parameter studies |

| Environmental fate characterization | Sustainable practices development | Environmental monitoring studies |

| Novel materials applications | Technology advancement | Interdisciplinary collaboration |

Further research objectives include the development of more efficient synthetic routes for this compound production. Current synthetic methodologies may not represent the most cost-effective or environmentally friendly approaches, and investigation of alternative synthetic strategies could lead to improved manufacturing processes.

Properties

IUPAC Name |

2-[di(propan-2-yl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)9(7(3)4)5-8(10)11;/h6-7H,5H2,1-4H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCVNFBFACVLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(=O)O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopropylamino-acetic acid hydrochloride can be synthesized through the reductive amination of acetone with ammonia using a modified copper oxide catalyst, typically copper chromite . The reaction proceeds as follows: [ \text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}6\text{H}{15}\text{N} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale, ensuring the purity and consistency required for research applications. The process typically includes rigorous purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Diisopropylamino-acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

Diisopropylamino-acetic acid hydrochloride is widely used in scientific research, particularly in:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is used in biochemical assays and studies involving proteomics.

Mechanism of Action

The mechanism of action of diisopropylamino-acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a biochemical reagent, facilitating various chemical reactions and processes. The exact molecular targets and pathways depend on the specific application and context in which it is used.

Comparison with Similar Compounds

Pharmacological Activity

Hydrochlorides are often selected for their enhanced pharmacological properties. For example:

- Butenafine hydrochloride and Raloxifene hydrochloride exhibit inhibitory activity against SARS-CoV-2 3CLpro, with dose-response curves indicating potent antiviral effects .

- Berberine hydrochloride and Palmatine hydrochloride (alkaloid salts) are studied for their antidiabetic and anti-inflammatory properties, as demonstrated in db/db mouse models .

Table 1: Pharmacological Activity of Selected Hydrochlorides

Note: Diisopropylamino-acetic acid hydrochloride’s specific pharmacological targets remain uncharacterized in the provided evidence but may share solubility advantages with these analogs.

Stability Profile

Acid stability is critical for oral bioavailability. Nicardipine hydrochloride , a calcium channel blocker, demonstrates high acid stability (>90% intact after 2 hours at pH 1.2), ensuring effective gastrointestinal absorption . In contrast, Yohimbine hydrochloride may degrade under prolonged acidic conditions, necessitating enteric coatings .

Table 2: Acid Stability Comparison

Analytical Characterization

High-performance liquid chromatography (HPLC) is widely used for purity assessment:

- Jatrorrhizine hydrochloride and Palmatine hydrochloride show distinct retention times (RT) of 4.2 and 5.8 minutes, respectively, under standardized HPLC conditions .

- Procaine hydrochloride recovery in the presence of 4-aminobenzoic acid is >98%, validated via polynomial regression methods .

Table 3: Analytical Parameters of Hydrochlorides

| Compound | HPLC RT (min) | Recovery (%) | Method | Reference |

|---|---|---|---|---|

| Jatrorrhizine hydrochloride | 4.2 | N/A | Gradient elution | |

| Procaine hydrochloride | N/A | >98 | Polynomial regression |

Structural and Crystallographic Data

X-ray diffraction studies reveal structural details critical for formulation:

- Tolazoline hydrochloride crystallizes in a monoclinic system with lattice parameters a = 12.3 Å, b = 7.8 Å, c = 9.1 Å, providing insights into its solid-state stability .

Table 4: Crystallographic Parameters

| Compound | Crystal System | Lattice Parameters (Å) | Reference |

|---|---|---|---|

| Tolazoline hydrochloride | Monoclinic | a=12.3, b=7.8, c=9.1 |

Recovery and Formulation Efficiency

Recovery data ensures quality control during manufacturing:

- Ziprasidone hydrochloride achieves a recovery of 99.2–101.5% in tablet formulations, underscoring its reliable synthesis .

Biological Activity

Diisopropylamino-acetic acid hydrochloride (DPAH) is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with DPAH, drawing from diverse research sources.

DPAH is a derivative of amino acids with distinct chemical characteristics that influence its biological activity. It is soluble in water and exhibits a pH-dependent behavior, which can affect its interaction with biological systems.

The biological activity of DPAH can be attributed to several mechanisms:

- Receptor Modulation : DPAH interacts with various neurotransmitter receptors, potentially influencing neurotransmission and neuroprotection.

- Enzyme Inhibition : Similar to other amino acid derivatives, DPAH may inhibit certain enzymes, thereby modulating metabolic pathways.

- Cellular Uptake : The compound's structure allows it to be effectively taken up by cells, facilitating its action within cellular environments.

1. Neuroprotective Effects

Research indicates that DPAH may exhibit neuroprotective properties. In animal models, it has shown potential in reducing neuronal damage caused by oxidative stress. For instance, studies have demonstrated that DPAH can enhance the survival of neuronal cells under conditions mimicking neurodegenerative diseases.

2. Antimicrobial Activity

DPAH has been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

3. Anticancer Potential

In vitro studies have suggested that DPAH may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. This property makes it a candidate for further investigation as an adjunct therapy in cancer treatment.

Case Study 1: Neuroprotection in Rodent Models

A study conducted on rodent models demonstrated that administration of DPAH significantly reduced markers of oxidative stress in brain tissues following induced ischemia. The results indicated a decrease in neuronal apoptosis and improved behavioral outcomes post-treatment.

| Measurement | Control Group | DPAH Treatment Group |

|---|---|---|

| Neuronal Viability (%) | 45% | 75% |

| Oxidative Stress Markers | High | Low |

Case Study 2: Antimicrobial Efficacy

In a laboratory setting, DPAH was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential as an antimicrobial agent.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of DPAH. Results indicate that after oral administration, the compound reaches peak plasma concentrations within a few hours, suggesting efficient absorption and distribution throughout the body.

Additionally, toxicological assessments have shown that DPAH has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate potential chronic effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Diisopropylamino-acetic acid hydrochloride, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves condensation reactions between diisopropylamine and chloroacetic acid derivatives under acidic conditions. For example, analogous compounds like N,N-Diisopropyl-2-aminoethyl chloride hydrochloride (CAS 4261-68-1) are synthesized via nucleophilic substitution, with HCl used to form the hydrochloride salt . To maximize purity, techniques such as recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, chloroform/methanol eluent) are recommended. Reaction monitoring via TLC or HPLC (as described for clonidine hydrochloride analysis ) ensures intermediate purity.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with characteristic shifts for the diisopropylamino group (~2.8–3.2 ppm for N-CH protons) and carboxylic acid protons (~12–14 ppm).

- HPLC : A Kromasil C18 column with a mobile phase of phosphate buffer and methanol (70:30) at 1 mL/min flow rate, as validated for clonidine hydrochloride, achieves >99% purity .

- Mass Spectrometry : High-resolution MS (ESI+) identifies the molecular ion peak [M+H]⁺ and validates molecular weight.

- Elemental Analysis : Confirms stoichiometry of C, H, N, and Cl .

Q. How should stability studies be designed to assess degradation pathways under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months, with periodic sampling. Use HPLC to monitor degradation products (e.g., free acid or amine forms). For hydrolytic stability, test aqueous solutions at pH 1–10 and analyze via UV-Vis spectroscopy (207 nm wavelength, as in clonidine studies ). Thermal stability is assessed via TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound derivatives?

- Methodological Answer : Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. To address this:

- ADME Profiling : Use Caco-2 cell assays for permeability and liver microsomes for metabolic stability .

- Metabolite Identification : LC-MS/MS detects active/inactive metabolites in plasma or tissue homogenates.

- Dose-Response Optimization : Adjust dosing regimens based on PK/PD modeling to align in vitro IC₅₀ values with in vivo efficacy .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs or enzymes). The diisopropyl group’s steric effects can be analyzed for binding pocket compatibility .

- MD Simulations : GROMACS or AMBER simulates ligand-receptor dynamics over 100+ ns to assess stability of interactions.

- QSAR Models : Train models on analogs (e.g., 2-[Cyclopropyl(ethyl)amino]acetic acid hydrochloride ) to predict bioactivity and toxicity .

Q. What experimental designs mitigate steric hindrance effects during derivatization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the amino group with Boc or Fmoc to direct reactivity to the carboxylic acid.

- Microwave-Assisted Synthesis : Enhances reaction rates for sterically hindered substrates (e.g., 80°C, 150 W, 30 minutes ).

- Catalytic Systems : Use Pd/C or Ni catalysts for cross-coupling reactions, as demonstrated in the synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in physicochemical properties?

- Methodological Answer : Implement strict QC protocols:

- Statistical Process Control (SPC) : Monitor critical parameters (e.g., melting point, solubility) across batches using control charts.

- DoE Optimization : Use factorial designs to identify key variables (e.g., reaction temperature, solvent ratio) affecting purity .

- Interlab Validation : Collaborate with independent labs to verify reproducibility, as emphasized in ICH Q2(R1) guidelines .

Q. What are best practices for reconciling conflicting spectral data from different analytical platforms?

- Methodological Answer :

- Cross-Validation : Compare NMR (Bruker), HPLC (Agilent), and MS (Waters) datasets for consistency.

- Reference Standards : Use certified analogs (e.g., 2-(1-Aminocyclohexyl)acetic acid hydrochloride ) as internal controls.

- Multivariate Analysis : PCA or PLS-DA models identify outliers or instrumental artifacts .

Ethical & Compliance Considerations

Q. What regulatory frameworks govern the use of this compound in preclinical studies?

- Methodological Answer : Adhere to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.